Lithiumdifluoro(oxalato)borat

Übersicht

Beschreibung

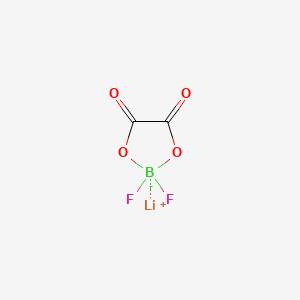

Lithium difluoro(oxalato)borate (LiDFOB) is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is a B-containing lithium salt, which has been utilized as a functional additive for Li||LiNi 0.85 Co 0.1 Mn 0.05 O 2 (NCM85) batteries .

Synthesis Analysis

A new two-step synthetic method was successfully developed to simplify the recrystallization process of lithium difluoro(oxalato)borate (LiDFOB) .

Chemical Reactions Analysis

LiDFOB plays a dual role on the electrode|electrolyte interphase formation in a LiNi 0.83 Mn 0.05 Co 0.12 O 2 ||graphite cell. It can not only be reduced on the graphite negative electrode but also oxidized on the nickel-rich oxide LiNi 0.83 Mn 0.05 Co 0.12 O 2 positive electrode .

Wissenschaftliche Forschungsanwendungen

Elektrolytzusatz für Hochvolt-LIBs

LiDFOB dient als multifunktionaler Elektrolytzusatz, insbesondere in Hochvolt-LIBs. Diese Batterien kombinieren oft LiNi₀.₅Mn₁.₅O₄ (LNMO)-Kathoden mit Li₄Ti₅O₁₂ (LTO)-Anoden. Herausforderungen ergeben sich jedoch aus der geringen Energiedichte von LTO und der Notwendigkeit, Probleme sowohl an der Anode als auch an der Kathode zu lösen. LiDFOB begegnet diesen Herausforderungen durch:

- Bildung überlegener Oberflächenbeschichtungen sowohl auf LTO-Anoden als auch auf LNMO-Kathoden. Daher zeigen LNMO//LTO-Batterien, die LiDFOB enthalten, eine hervorragende Gesamtleistung bei einer Betriebsspannung von bis zu 3,50 V und übertreffen Gegenstücke, die andere Strategien verwenden .

Kapazitäts- und Leistungsretentionsverbesserung

Wenn LiDFOB zu LiFP₆-basierten Elektrolyten hinzugefügt wird, verbessert es die Kapazitätsretention und die Leistungsretention in Lithium-Ionen-Zellen deutlich. Schon geringe Mengen an LiDFOB führen zu einer verbesserten Leistung, was es zu einem vielversprechenden funktionellen Additiv macht .

Thermische Stabilisierung und SEI-Bildung

LiDFOB wirkt als thermisch stabilisierendes Mittel und trägt zur Bildung einer festen Elektrolytschicht (SEI) in Lithium-Ionen-Batterien bei. Die SEI ist entscheidend für die Stabilität und Leistung der Batterie, und LiDFOB unterstützt ihre Bildung .

Verbesserung der Zyklusstabilität

In LiNi₀.₈₃Mn₀.₀₅Co₀.₁₂O₂||Graphit-Zellen spielt LiDFOB eine doppelte Rolle. Es hilft, eine stabile Elektroden/Elektrolyt-Grenzfläche zu bilden, wodurch die Polarisation reduziert und die Zyklusstabilität verbessert wird. Diese Eigenschaft ist entscheidend für eine lange Batterielebensdauer .

Steigerung der Li-Ionen-Speicherkinetik

LiDFOB erzeugt, wenn es als Elektrolytzusatz verwendet wird, schützende SEI-Filme auf Li₃VO₄ (LVO)-Anoden. Diese Filme sind dicht, gleichmäßig, stabil und reich an LiF. Dadurch wird die Li-Ionen-Speicherkinetik verbessert, was zu einer besseren Batterieleistung beiträgt .

Potenzielle Anwendungen über LIBs hinaus

Während sich die meisten Forschungsarbeiten auf LIBs konzentrieren, könnten die multifunktionalen Eigenschaften von LiDFOB auch über Batterien hinaus Anwendungen finden. Weitere Untersuchungen könnten sein Potenzial in anderen Energiespeichersystemen oder sogar in der Katalyse untersuchen.

Zusammenfassend lässt sich sagen, dass Lithiumdifluoro(oxalato)borat eine bemerkenswerte Vielseitigkeit aufweist, was es zu einem vielversprechenden Kandidaten für die Verbesserung der Batterieleistung und die potenzielle Revolutionierung von Energiespeichertechnologien macht. Forscher erforschen weiterhin seine Anwendungen, und seine Auswirkungen könnten über den Bereich der Lithium-Ionen-Batterien hinausgehen.

Wirkmechanismus

Target of Action

Lithium difluoro(oxalato)borate (LiDFOB) primarily targets the anode and cathode interfaces in lithium-ion batteries . It plays a crucial role in enhancing the stability of these interfaces .

Mode of Action

LiDFOB interacts with its targets through a process of preferential reduction and oxidation decomposition . This leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the lithium anode and the cathode . The presence of boron elements in the cathode-electrolyte interfacial film, such as BF3, BF2OH, and BF2OBF2 compounds, can coordinate with the lattice oxygen of the cathode, forming strong coordination bonds .

Biochemical Pathways

The action of LiDFOB affects the pathways related to the formation of the solid electrolyte interphase (SEI) on the anode and cathode surfaces . The addition of LiDFOB is beneficial to form a dense, uniform, stable, and lithium fluoride (LiF)-richer SEI . This SEI effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiDFOB, we can discuss its behavior in the battery system. LiDFOB is a thermally stable salt and an electrolytic additive for lithium-ion batteries . It facilitates the formation of a stable solid electrolyte interphase (SEI) on the negative electrode .

Result of Action

The action of LiDFOB results in significant improvements in the performance of lithium-ion batteries. It helps to significantly alleviate lattice oxygen loss and mitigate detrimental structural degradation of the cathode . As a result, batteries cycled in LiDFOB-containing electrolyte display superior capacity retention . For instance, Li3VO4-based anodes exhibit a much higher capacity and excellent long-term cycling stability when cycled in 1 wt% LiDFOB addition electrolyte .

Action Environment

The action of LiDFOB is influenced by environmental factors such as temperature. It is a thermally stable salt, making it suitable for use in various temperature conditions . Furthermore, the generated SEI can inhibit the further decomposition of electrolytes and maintain the morphology of the anode during charge/discharge processes .

Safety and Hazards

Zukünftige Richtungen

The utilization of LiDFOB in Li||NCM85 batteries has shown promising results, with superior capacity retention of 74% after 300 cycles, even at a high charge cut-off voltage of 4.6 V . Future research could focus on further understanding the electrolyte properties of ultralow concentration electrolytes of LiDFOB in standard carbonate solvents .

Biochemische Analyse

Biochemical Properties

Lithium difluoro(oxalato)borate interacts with various biomolecules in the battery system. The preferential reduction and oxidation decomposition of Lithium difluoro(oxalato)borate leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the Li anode and NCM85 cathode .

Cellular Effects

The effects of Lithium difluoro(oxalato)borate on various types of cells and cellular processes are significant. It effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .

Molecular Mechanism

Lithium difluoro(oxalato)borate exerts its effects at the molecular level through several mechanisms. It forms strong coordination bonds with the lattice oxygen of the cathode, significantly alleviating lattice oxygen loss and mitigating detrimental structural degradation of the Ni-rich cathode .

Temporal Effects in Laboratory Settings

Over time, Lithium difluoro(oxalato)borate has shown to enhance the stability of lithium-ion batteries. The Li||NCM85 battery cycled in Lithium difluoro(oxalato)borate-containing electrolyte displays superior capacity retention of 74% after 300 cycles, even at a high charge cut-off voltage of 4.6 V .

Eigenschaften

IUPAC Name |

lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDDCIKGDMDORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(OC(=O)C(=O)O1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF2LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026445 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409071-16-5 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoro(oxalato)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)